3-Amino-1-(oxolan-2-yl)propan-1-ol
Description
3-Amino-1-(oxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is characterized by the presence of an amino group, a hydroxyl group, and an oxolane ring. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-1-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO2/c8-4-3-6(9)7-2-1-5-10-7/h6-7,9H,1-5,8H2 |
InChI Key |
PXCPPRYHWAFUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxolan-2-yl)propan-1-ol typically involves the reaction of oxirane with an appropriate amine under controlled conditions. One common method involves the ring-opening of oxirane with an amine, followed by subsequent functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary, secondary, or tertiary amines .
Scientific Research Applications
3-Amino-1-(oxolan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-1-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The oxolane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(oxolan-3-yl)propan-1-ol
- 2-Amino-3-(oxolan-2-yl)propan-1-ol
- 3-(Piperidin-1-yl)propan-1-ol
Uniqueness
3-Amino-1-(oxolan-2-yl)propan-1-ol is unique due to its specific arrangement of functional groups and the presence of the oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts .
Biological Activity
Overview
3-Amino-1-(oxolan-3-yl)propan-1-ol, a compound characterized by an amino group, a hydroxyl group, and an oxolane ring, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15NO2
- Molecular Weight : 145.20 g/mol
- Structure : The compound features a five-membered oxolane ring, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of 3-Amino-1-(oxolan-3-yl)propan-1-ol is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biomolecules. The amino group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways, including:
- Enzyme Activity : The compound may enhance or inhibit specific enzymatic reactions.
- Receptor Binding : It can bind to various receptors, potentially affecting signal transduction pathways.
1. Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of 3-Amino-1-(oxolan-3-yl)propan-1-ol as a precursor in drug development. Its structural features make it a candidate for synthesizing bioactive molecules.
2. Biochemical Studies
The compound is used in studies investigating metabolic pathways and enzyme-catalyzed reactions. Its interactions with biomolecules are crucial for understanding its role in biological systems.
3. Potential Therapeutic Uses
Preliminary studies suggest that 3-Amino-1-(oxolan-3-yl)propan-1-ol may have applications in treating conditions related to neurotransmitter modulation due to its structural similarity to known neuroactive compounds .
Case Study 1: Enzyme Interaction
A study investigated the interaction of 3-Amino-1-(oxolan-3-yl)propan-1-ol with a specific enzyme involved in neurotransmitter metabolism. Results indicated that the compound could enhance enzyme activity by stabilizing the transition state during catalysis, leading to increased product formation.
Case Study 2: Receptor Binding Affinity
In vitro assays demonstrated that 3-Amino-1-(oxolan-3-yl)propan-1-ol exhibited significant binding affinity for certain neurotransmitter receptors. This binding was associated with altered signaling pathways, suggesting potential applications in neuropharmacology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-2-(oxolan-3-yl)propan-1-ol | Similar oxolane structure | Potentially similar receptor binding |
| 2-Amino-3-(oxolan-2-yl)propan-1-ol | Lacks amino group | Reduced biological activity |
| 3-Amino-propanol | No oxolane ring | Less reactive in biological systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
